molecular formula C57H76ClN10O7PS B12419317 Siais117

Siais117

Cat. No.: B12419317
M. Wt: 1111.8 g/mol
InChI Key: DYUJLNPTOOBZBB-CCXZOALNSA-N
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Description

Siais117 is a novel proteolysis targeting chimera (PROTAC) degrader developed as a potential treatment for anaplastic lymphoma kinase (ALK) positive cancer resistance. This compound is based on Brigatinib and VHL-1 conjunction and has shown significant potential in degrading ALK G1202R point mutation effectively .

Preparation Methods

The synthesis of Siais117 involves the conjugation of Brigatinib, a known ALK inhibitor, with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route includes the following steps:

Chemical Reactions Analysis

Siais117 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl functional groups.

    Reduction: Reduction reactions can occur at the nitro and carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially at the halogenated sites of the Brigatinib analog.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Siais117 has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a tool to study the degradation of specific proteins, particularly those involved in cancer progression.

    Biology: In biological research, this compound is used to investigate the role of ALK in various cellular processes and to study the effects of its degradation on cell proliferation and survival.

    Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating ALK-positive cancers, including non-small cell lung cancer and anaplastic large-cell lymphomas. .

    Industry: In the pharmaceutical industry, this compound is being developed as a novel drug candidate for targeted cancer therapy. .

Mechanism of Action

Siais117 exerts its effects through the PROTAC mechanism, which involves the following steps:

    Binding to ALK: this compound binds to the ALK protein through the Brigatinib moiety.

    Recruitment of VHL E3 Ligase: The VHL ligand in this compound recruits the VHL E3 ubiquitin ligase to the ALK protein.

    Ubiquitination and Degradation: The proximity of the E3 ligase to ALK leads to the ubiquitination of the ALK protein, marking it for degradation by the proteasome. .

Comparison with Similar Compounds

Siais117 is unique compared to other similar compounds due to its specific design and mechanism of action. Some similar compounds include:

    Brigatinib: While Brigatinib is an ALK inhibitor, this compound is a PROTAC that degrades ALK proteins, offering a different approach to overcoming drug resistance.

    Crizotinib: Another ALK inhibitor, Crizotinib, targets ALK but does not degrade the protein. This compound’s ability to degrade ALK provides a more effective strategy for treating resistant cancers.

    Ceritinib: Similar to Brigatinib and Crizotinib, Ceritinib inhibits ALK but does not induce its degradation. .

Properties

Molecular Formula

C57H76ClN10O7PS

Molecular Weight

1111.8 g/mol

IUPAC Name

N-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]undecanediamide

InChI

InChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1

InChI Key

DYUJLNPTOOBZBB-CCXZOALNSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O

Origin of Product

United States

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